molecular formula C12H15BrN2O B2760299 N-(2-bromophenyl)piperidine-4-carboxamide CAS No. 951381-76-3

N-(2-bromophenyl)piperidine-4-carboxamide

Cat. No.: B2760299
CAS No.: 951381-76-3
M. Wt: 283.169
InChI Key: XNJYFUIRNRQDLG-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H15BrN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)piperidine-4-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with piperidine-4-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromophenyl)piperidine-4-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-Z-piperidine: A related compound with a similar structure but different functional groups.

    Benzyl 4-bromopiperidine-1-carboxylate: Another piperidine derivative with a benzyl group instead of a bromophenyl group.

Uniqueness

N-(2-bromophenyl)piperidine-4-carboxamide is unique due to the presence of both the bromophenyl group and the piperidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-bromophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJYFUIRNRQDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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